molecular formula C11H14BrNO B1380864 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1784885-77-3

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B1380864
CAS-Nummer: 1784885-77-3
Molekulargewicht: 256.14 g/mol
InChI-Schlüssel: SPBOEGOGZZSNFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (abbreviated here as 6-Br-7-MeO-2-Me-THIQ) is a substituted tetrahydroisoquinoline (THIQ) derivative characterized by a bromine atom at position 6, a methoxy group at position 7, and a methyl group at position 2 of the isoquinoline core. Its molecular formula is C₁₁H₁₄BrNO, with a molecular weight of 256.14 g/mol. The bromine and methoxy substituents confer distinct electronic and steric properties, influencing its reactivity and biological interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired tetrahydroisoquinoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinolines.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Research

Research indicates that tetrahydroisoquinolines exhibit potential neuroprotective effects. Specifically, 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation suggests potential therapeutic roles in treating conditions such as:

  • Parkinson's Disease : Studies have shown that compounds similar to this tetrahydroisoquinoline can enhance dopaminergic activity, potentially alleviating symptoms associated with dopamine depletion .
  • Depression and Anxiety Disorders : The compound's interaction with serotonin receptors may contribute to antidepressant effects, making it a candidate for further exploration in mood disorder therapies .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of various tetrahydroisoquinoline derivatives. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific cancers of interest include:

  • Breast Cancer : In vitro studies have indicated that the compound can reduce the viability of breast cancer cell lines .
  • Lung Cancer : Similar effects have been observed in lung cancer models, suggesting a need for further in vivo studies to confirm these findings .

Building Block in Synthesis

Due to its unique structural features, this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various coupling reactions and functional group transformations. Notable applications include:

  • Synthesis of Novel Antidepressants : Researchers are exploring modifications of this compound to develop new antidepressant agents with improved efficacy and reduced side effects .
  • Creation of Biologically Active Molecules : Its bromine and methoxy substituents allow for further functionalization that can lead to the development of new pharmacophores with diverse biological activities .

Case Studies

StudyFindings
Neuroprotective EffectsDemonstrated modulation of dopaminergic activity in animal models of Parkinson's disease .
Anticancer ActivityShowed inhibition of breast and lung cancer cell proliferation in vitro .
Synthetic ApplicationsUsed as a precursor for synthesizing novel antidepressants .

Wirkmechanismus

The mechanism of action of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is likely to interact with enzymes and receptors involved in neurotransmission and cellular signaling. The presence of the bromine and methoxy groups may enhance its binding affinity and specificity for these targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural Analogues and Substituent Effects

The biological and chemical properties of THIQ derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of 6-Br-7-MeO-2-Me-THIQ with Analogues

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity Source/Reference
6-Br-7-MeO-2-Me-THIQ Br (6), MeO (7), Me (2) 256.14 Under investigation
STX3451 Br (3), MeO (4,5), SO₃H (6) 443.28 G2–M arrest, apoptosis, autophagy
CKD712 1-α-naphthylmethyl, OH (6,7) 351.40 VEGF induction, wound healing
Compound 14 (Peumus boldus alkaloid) 3-OH-4-MeO-benzyl, Me (2), methylenedioxy (6,7) 341.38 HuBuChE inhibition
8-Br-6-MeO-THIQ Br (8), MeO (6) 242.12 Synthetic intermediate
6,7-DiMeO-2-Me-THIQ MeO (6,7), Me (2) 207.27 Metabolite (plant-derived)

Pharmacological and Functional Differences

Anticancer Activity

  • STX3451 : Exhibits potent anticancer activity via G2–M phase arrest and autophagy induction. The sulfamoyloxy group at position 6 enhances its cytotoxicity, while bromine at position 3 contributes to DNA interaction .

Enzyme Modulation

  • Compound 14 : Shows selective inhibition of human butyrylcholinesterase (HuBuChE), attributed to its 3-hydroxy-4-methoxybenzyl and methylenedioxy groups. The methyl group at position 2 enhances lipophilicity .
  • 6-Br-7-MeO-2-Me-THIQ : The bromine may sterically hinder enzyme interactions, though this remains untested.

Neuroactive Effects

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): A structurally related compound causing Parkinsonism via selective nigrostriatal toxicity.

Wound Healing

  • CKD712 : Promotes VEGF production and wound closure via AMPK/HO-1 pathways. The dihydroxy groups at positions 6 and 7 are critical for activity, contrasting with the bromine and methoxy groups in 6-Br-7-MeO-2-Me-THIQ .

Biologische Aktivität

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1784885-77-3) is a compound belonging to the tetrahydroisoquinoline class, which is known for its diverse biological activities. The presence of bromine and methoxy groups enhances its chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, including its effects on various biochemical pathways, cellular processes, and potential therapeutic uses.

  • Molecular Formula : C11H14BrNO
  • Molecular Weight : 256.14 g/mol
  • IUPAC Name : 6-bromo-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline

Enzyme Interactions

This compound exhibits significant interactions with various enzymes:

  • Phenylethanolamine N-methyltransferase (PNMT) : This compound has been shown to inhibit PNMT, an enzyme involved in the synthesis of catecholamines. This inhibition could have implications for regulating neurotransmitter levels and managing conditions like hypertension and anxiety .
  • Antimicrobial Activity : Research indicates that tetrahydroisoquinoline derivatives can inhibit the activity of enzymes like New Delhi metallo-beta-lactamase (NDM-1), which is crucial for antibiotic resistance in bacteria .

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling Pathways : It modulates pathways involved in cell proliferation and apoptosis. For instance, it can impact the activity of signaling molecules that regulate cell growth and survival .
  • Gene Expression : Studies have demonstrated that this compound can alter gene expression profiles related to stress responses and metabolic pathways.

Neuroprotective Effects

A study investigated the neuroprotective properties of tetrahydroisoquinoline derivatives, including this compound. The results indicated that these compounds could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents like paraquat . This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease.

Anticancer Potential

Another research effort focused on the anticancer properties of this compound. It was found to induce apoptosis in cancer cell lines by modulating key apoptotic pathways. The compound's ability to inhibit specific kinases involved in cell cycle regulation further supports its potential as an anticancer agent .

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundContains bromine and methoxy groupsInhibits PNMT; neuroprotective
7-Methoxy-1,2,3,4-tetrahydroisoquinolineLacks bromine; simpler structureReduced biological activity
6-Bromo-1,2,3,4-tetrahydroisoquinolineLacks methoxy group; different reactivityVaries; less studied
2-Methyl-1,2,3,4-tetrahydroisoquinolineLacks both bromine and methoxy groupsDistinct chemical behavior

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ), and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or cyclization of brominated precursors. For example, brominated benzylamines (e.g., 2-bromo-4-methoxybenzyl derivatives) can undergo coupling with boronic esters under palladium catalysis, followed by cyclization . Reaction optimization (e.g., stoichiometry, catalyst loading, and solvent polarity) is critical; yields range from 48% to 55% depending on substituents and purification methods (e.g., flash column chromatography with hexanes/EtOAc gradients) .

Q. How can researchers validate the structural integrity of 6-bromo-7-methoxy-2-methyl-THIQ?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M]+ calcd for C10H12BrNO: 241.01) and IR spectroscopy to identify functional groups (e.g., methoxy C-O stretches at ~1275 cm⁻¹) . Melting point analysis (e.g., 39–44°C for analogs) and ¹H/¹³C NMR (e.g., aromatic proton splitting patterns) further corroborate regiochemistry .

Q. What are the common impurities encountered during synthesis, and how are they resolved?

  • Methodological Answer : Debromination byproducts or incomplete cyclization intermediates are frequent. Purification via gradient FCC (e.g., hexanes/EtOAc) effectively isolates the target compound. LC-MS monitoring at 254 nm helps track reaction progress and impurity profiles .

Advanced Research Questions

Q. How does the bromine substituent at position 6 influence reactivity in further functionalization reactions?

  • Methodological Answer : The bromine atom enables cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution. However, steric hindrance from the 2-methyl group may reduce accessibility. Computational modeling (e.g., DFT) predicts reactivity hotspots, while competition experiments with analogs (e.g., 6-fluoro-THIQ) reveal electronic effects .

Q. What strategies address contradictory data in biological activity studies of THIQ derivatives?

  • Methodological Answer : Discrepancies in reported IC₅₀ values (e.g., antimicrobial assays) may arise from assay conditions (e.g., pH, solvent). Standardize protocols using positive controls (e.g., tetracycline) and validate via dose-response curves. Structural analogs (e.g., 6,7-dimethoxy-THIQ derivatives) provide comparative SAR insights .

Q. How can regioselective functionalization at position 7 be achieved without disturbing the methoxy group?

  • Methodological Answer : Protect the methoxy group with a trimethylsilyl (TMS) ether before introducing substituents. Deprotection with TBAF restores the methoxy group post-functionalization. Monitoring via TLC and ¹⁹F NMR (for fluorinated intermediates) ensures selectivity .

Q. What computational tools predict the binding affinity of 6-bromo-7-methoxy-2-methyl-THIQ to neurological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) with serotonin or dopamine receptors identifies potential binding pockets. MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. Validate predictions with in vitro radioligand displacement assays .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) show degradation via oxidation of the tetrahydroisoquinoline core. Argon-atmosphere storage at -20°C in amber vials minimizes decomposition. HPLC-UV tracking (λ = 280 nm) quantifies degradation products .

Q. Data Analysis and Experimental Design

Q. How to resolve discrepancies in reported synthetic yields for THIQ analogs?

  • Methodological Answer : Variability (e.g., 48% vs. 55% yields) may stem from catalyst purity or solvent dryness. Replicate reactions under inert atmospheres (N₂/Ar) and pre-dry solvents (molecular sieves). Statistical tools (e.g., ANOVA) identify significant factors (e.g., temperature, catalyst batch) .

Q. What experimental designs optimize THIQ derivative libraries for high-throughput screening?

  • Methodological Answer : Use factorial design (e.g., 2⁴ matrix) to vary substituents (positions 6, 7, 2) and reaction times. Automated parallel synthesis (e.g., Chemspeed platforms) accelerates library generation. LC-HRMS and phenotypic screening (e.g., cytotoxicity) prioritize hits .

Eigenschaften

IUPAC Name

6-bromo-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-13-4-3-8-5-10(12)11(14-2)6-9(8)7-13/h5-6H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBOEGOGZZSNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.